N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with dichlorobenzyl and trifluoromethylphenyl groups. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, forming the triazole core.
Quinazoline Formation: The quinazoline moiety can be synthesized via a condensation reaction involving anthranilic acid derivatives.
Coupling Reactions: The dichlorobenzyl and trifluoromethylphenyl groups are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate halogenated precursors and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and continuous flow chemistry to handle bulk quantities.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the triazole or quinazoline rings.
Reduction: Reduction reactions using agents like lithium aluminum hydride can alter functional groups, such as reducing nitro groups to amines.
Substitution: Halogen atoms in the dichlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is investigated for its potential pharmacological activities. Compounds with similar structures have shown promise as:
Anticancer agents: Targeting specific pathways in cancer cells.
Antimicrobial agents: Inhibiting the growth of bacteria and fungi.
Anti-inflammatory agents: Modulating inflammatory responses.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorobenzyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Lacks the trifluoromethyl group, potentially altering its biological activity.
N-(2,4-dichlorobenzyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Contains a methyl group instead of a trifluoromethyl group, which may affect its chemical reactivity and pharmacological properties.
Uniqueness
The presence of both dichlorobenzyl and trifluoromethylphenyl groups in N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine makes it unique. These groups can significantly influence the compound’s lipophilicity, electronic properties, and overall biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2F3N5/c24-16-9-8-14(18(25)11-16)12-29-21-17-6-1-2-7-19(17)33-22(30-21)20(31-32-33)13-4-3-5-15(10-13)23(26,27)28/h1-11H,12H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHVACKMBWJTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NCC5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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